Undecaethylene glycol

Catalog No.
S538883
CAS No.
6809-70-7
M.F
C22H46O12
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaethylene glycol

CAS Number

6809-70-7

Product Name

Undecaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C22H46O12

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C22H46O12/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h23-24H,1-22H2

InChI Key

PSVXZQVXSXSQRO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

solubility

Soluble in DMSO

Synonyms

PEG12

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

The exact mass of the compound 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol is 502.2989 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Undecaethylene glycol, also known as 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol, is a polyether compound with a long hydrophilic chain consisting of eleven ethylene glycol units. This compound features hydroxyl groups at both ends of the molecule, contributing to its amphiphilic nature. Its structure allows it to interact favorably with both aqueous and organic environments, making it versatile for various applications in chemical and biological fields .

There is no documented information on the specific mechanism of action for this compound. However, similar molecules with multiple ether linkages, like PEG, can influence the solubility and biocompatibility of other molecules when used in drug delivery applications [].

Future Research Directions

  • Research on the synthesis and characterization of this specific diol would be valuable.
  • Investigating its potential applications in areas like drug delivery or material science based on its structure could be interesting.

Chemical Identity

3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol, also known as undecaethylene glycol (UDG), is a long-chain diol []. It belongs to a class of chemicals called polyethylene glycols (PEGs) [].

Potential Research Applications

UDG is a relatively new material, and research into its potential applications is ongoing. Here are some areas where it is being investigated:

  • Material Science

    UDG's long chain structure and hydrophilic character (affinity for water) make it interesting for applications in materials science. For instance, research suggests it may be useful in the development of lubricants, coatings, and membranes [, ].

  • Biomedical Science

    UDG's potential in drug delivery systems is being explored. Early research indicates that it could be used to modify the properties of drugs, potentially improving their effectiveness [].

Typical of polyether compounds. These include:

  • Dehydration Reactions: In the presence of acids or heat, undecaethylene glycol can undergo dehydration to form ether linkages or cyclic ethers.
  • Esterification: It can react with carboxylic acids to form esters, which are useful in creating surfactants and other derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids under appropriate conditions.

The reactivity of undecaethylene glycol is largely influenced by its terminal hydroxyl groups and the ether linkages within its backbone .

Undecaethylene glycol exhibits low toxicity and good biocompatibility, making it suitable for biomedical applications. It is often used as a stabilizing agent in drug formulations and as a component in hydrogels. Its hydrophilic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, undecaethylene glycol has been shown to have antimicrobial properties, which can be beneficial in pharmaceutical applications .

The synthesis of undecaethylene glycol typically involves the polymerization of ethylene oxide. The general method includes:

  • Ring-Opening Polymerization: Ethylene oxide is polymerized using a suitable initiator (such as water or an alcohol) under controlled temperature and pressure conditions.
  • Termination: The polymerization is terminated by adding a hydroxyl-containing compound to yield undecaethylene glycol with terminal hydroxyl groups.
  • Purification: The product is purified through distillation or filtration to remove unreacted monomers and byproducts.

This method allows for the production of high-purity undecaethylene glycol suitable for industrial and pharmaceutical applications .

Studies on the interactions of undecaethylene glycol with various biological molecules have shown that it can enhance the solubility of hydrophobic compounds significantly. Its ability to form hydrogen bonds with proteins and nucleic acids aids in stabilizing these biomolecules during formulation processes. Additionally, interaction studies indicate that undecaethylene glycol can reduce protein aggregation and denaturation during storage .

Undecaethylene glycol belongs to a class of compounds known as polyethylene glycols (PEGs). Here are some similar compounds along with their unique characteristics:

Compound NameStructure DescriptionUnique Features
Diethylene GlycolTwo ethylene glycol unitsLower molecular weight; widely used as a solvent
Triethylene GlycolThree ethylene glycol unitsHigher viscosity; used in antifreeze formulations
Polyethylene GlycolVaries in chain length; generic term for PEGsVersatile; used in pharmaceuticals and cosmetics
Tetraethylene GlycolFour ethylene glycol unitsHigher melting point; used in industrial applications
Hexaethylene GlycolSix ethylene glycol unitsIncreased hydrophilicity; used in drug formulations

Undecaethylene glycol's unique feature is its longer chain length compared to these compounds, which enhances its solubility properties and makes it particularly effective for specific applications such as drug delivery systems .

Polymerization of Ethylene Oxide

Undecaethylene glycol synthesis fundamentally relies on the controlled polymerization of ethylene oxide to achieve the precise molecular structure of eleven ethylene glycol units connected through ether linkages [2]. The polymerization process involves the ring-opening of ethylene oxide monomers under carefully controlled conditions to produce the desired oligomer chain length [3] [4].

The general reaction mechanism follows the sequential addition of ethylene oxide molecules to an initiating hydroxyl group, forming the characteristic polyether backbone. The process requires precise control of reaction parameters including temperature, pressure, monomer-to-initiator ratios, and catalyst concentration to achieve the specific degree of polymerization corresponding to undecaethylene glycol [5] [6].

Industrial production typically employs a 20-fold molar excess of water to ethylene oxide to minimize the formation of higher molecular weight homologues while maximizing the yield of the desired undecaethylene glycol product [3] [4]. This excess water strategy is critical for controlling the distribution of oligomeric products and achieving commercial viability.

Mechanistic Pathways

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization represents the most widely studied and industrially relevant mechanism for ethylene oxide polymerization [2] [5] [7]. The mechanism involves nucleophilic attack of alkoxide anions on the ethylene oxide monomer, resulting in ring-opening and chain propagation [8].

The anionic mechanism proceeds through the formation of active alkoxide chain ends that react with incoming ethylene oxide monomers. Theoretical studies using quantum chemical methods at the B3LYP/6-311G** level have confirmed the viability of this mechanism through frontier orbital analysis [2] [8]. The propagation reaction follows a living polymerization character, allowing for precise molecular weight control when properly managed [7] [9].

Key features of the anionic mechanism include first-order kinetics with respect to monomer concentration, absence of chain termination or transfer reactions under ideal conditions, and the ability to achieve narrow molecular weight distributions [7] [10]. The mechanism requires strictly anhydrous conditions and inert atmosphere to prevent premature termination by protic impurities [6] [9].

Cationic Polymerization Mechanisms

Cationic polymerization of ethylene oxide involves the formation of oxonium ion intermediates that facilitate ring-opening through nucleophilic attack by incoming monomer molecules [11] [12] [13]. Unlike anionic polymerization, the cationic mechanism involves nucleophilic attack of the monomer on the oxonium ion rather than direct ring-opening of the incoming monomer [2] [8].

The cationic mechanism has been extensively studied using various initiating systems including boron trifluoride, triethyloxonium tetrafluoroborate, and acid-exchanged montmorillonite catalysts [11] [14] [12]. The reaction proceeds through oxonium ion propagation with the possibility of side reactions leading to cyclization products and branching [11].

Temperature control is critical in cationic polymerization, as elevated temperatures can lead to increased side reactions and broader molecular weight distributions. The mechanism typically operates at temperatures ranging from 25 to 200°C, depending on the specific catalyst system employed [14] [12].

Polydispersity Control Strategies

Achieving narrow molecular weight distributions in ethylene oxide polymerization requires sophisticated control strategies to minimize side reactions and maintain living polymerization conditions [15] [16] [17]. The most effective approaches involve the use of complexing agents such as crown ethers and cryptates to control the reactivity of ionic species [18] [19].

Crown ethers and cryptates function by complexing metal counterions, thereby modifying the reactivity of the propagating chain ends and reducing unwanted side reactions [18] [19]. This approach has demonstrated the ability to achieve polydispersity indices as low as 1.03 to 1.09 in controlled systems [6] [10].

Advanced microfluidic techniques have emerged as promising approaches for achieving exceptional control over polymerization conditions. Microflow systems enable precise control of temperature, residence time, and mixing, resulting in remarkably shortened reaction times and narrow molecular weight distributions [10].

Catalytic Systems in Synthesis

Alkaline Catalysts

Alkaline catalysts, including potassium hydroxide, sodium hydroxide, and alkali metal alkoxides, represent the traditional approach to ethylene oxide polymerization [20] [7] [21]. These catalysts function by generating alkoxide initiating species that propagate the polymerization through anionic mechanisms [20] [7].

The effectiveness of alkaline catalysts depends critically on the absence of moisture and carbon dioxide, which can deactivate the basic sites and lead to poor molecular weight control [7] [21]. Typical operating conditions involve temperatures between 60 and 120°C with catalyst concentrations ranging from 0.1 to 1.0 weight percent based on monomer [21].

While alkaline catalysts offer simplicity and cost-effectiveness, they provide limited control over molecular weight distribution and are prone to side reactions at elevated temperatures [20]. The selectivity for undecaethylene glycol typically ranges from 85 to 90 percent under optimized conditions [20].

Metal-Organoelement Catalysts

Advanced metal-organoelement catalysts have demonstrated superior performance in terms of activity, selectivity, and molecular weight control [22] [23] [24]. These systems typically involve combinations of alkylaluminum compounds with bulky phenol ligands or rare earth metal complexes [22] [23] [24].

Alkylaluminum-tetraphenol catalyst systems have achieved productivities exceeding 100 grams per millimole of aluminum in ethylene oxide polymerization [22] [23]. The mechanism involves dinuclear insertion processes with the ability to control chain transfer through the addition of alcohols [22] [23].

Rare earth coordination catalysts, such as yttrium phosphate-aluminum systems, have shown exceptional activity and molecular weight control capabilities [24]. These catalysts can produce high molecular weight polyethylene oxide with reaction rates significantly higher than conventional alkaline systems [24].

Industrial Production Techniques

Reaction Parameter Optimization

Industrial production of undecaethylene glycol requires careful optimization of multiple interdependent process parameters to achieve economic viability and product quality specifications [25] [26] [27]. The primary considerations include reactor temperature, pressure, residence time, and feed composition control [25] [27].

Reactor temperature optimization balances reaction rate with selectivity considerations. Temperatures between 200 and 260°C are typically employed in industrial ethylene oxide production, with precise temperature control essential for maintaining catalyst activity and preventing unwanted side reactions [28] [27] [29].

Pressure optimization must address both reaction kinetics and safety requirements. Industrial reactors typically operate at 17 to 18 bar pressure, providing sufficient driving force for the reaction while maintaining safe operating conditions below explosive limits [25] [27].

Multi-objective optimization studies have demonstrated that optimal operating conditions involve high inlet pressure and gas temperature combined with low volumetric gas flow rates [25]. These conditions maximize ethylene oxide production and selectivity while maintaining adequate safety margins [25].

Scalable Manufacturing Processes

Scalable manufacturing of undecaethylene glycol requires integration of reaction, separation, and purification technologies in a coordinated process system [26] [30] [31]. The conventional approach involves a multi-stage process beginning with ethylene oxide production followed by controlled polymerization and product isolation [26] [30].

The reaction section typically employs multiple parallel fixed-bed reactors to handle large production volumes while maintaining temperature control [27]. Heat management is critical due to the highly exothermic nature of ethylene oxide reactions, requiring sophisticated cooling systems and heat integration strategies [26] [27].

Product recovery systems utilize multi-stage distillation sequences to achieve the required purity specifications [30] [31]. The separation strategy typically involves initial absorption of ethylene oxide in water, followed by distillation to remove light ends, heavy ends, and achieve final product purification [32].

Advanced process integration strategies focus on energy efficiency and waste minimization through heat integration, solvent recovery, and by-product utilization [26] [31]. Modern plants incorporate sophisticated process control systems to maintain optimal operating conditions and ensure consistent product quality [27].

Purification Protocols and Quality Control

The purification of undecaethylene glycol requires sophisticated separation techniques to achieve the stringent purity requirements for pharmaceutical and industrial applications [33] [34] [32]. The purification protocol typically involves multiple sequential steps including stripping, dehydration, light fraction separation, heavy fraction separation, and final rectification [32].

Primary separation employs absorption-desorption systems operating at 35 to 80°C and 0.1 to 0.8 MPa pressure to achieve initial ethylene oxide recovery rates exceeding 95 percent [32]. The absorption step utilizes water as the primary solvent, requiring subsequent dehydration to meet moisture specifications [32].

Dehydration processes employ specialized distillation columns operating at 60 to 100°C and 0.2 to 0.5 MPa pressure to reduce water content below 0.1 percent [32]. Karl Fischer titration serves as the primary analytical method for moisture determination [32].

Light ends removal targets the elimination of residual ethylene, carbon dioxide, and other volatile impurities through stripping column operations at 40 to 70°C and 0.1 to 0.3 MPa pressure [32]. Gas chromatography-mass spectrometry provides comprehensive analysis of volatile impurity profiles [32].

Heavy ends separation focuses on removing acetaldehyde and other high-boiling impurities through distillation at 80 to 120°C and 0.3 to 0.6 MPa pressure [32]. High-performance liquid chromatography serves as the analytical method for heavy impurity quantification [32].

Final purification employs rectification columns operating at 35 to 75°C and 0.1 to 0.8 MPa pressure to achieve product purities exceeding 99.5 percent [32]. Complete compositional analysis using multiple analytical techniques ensures compliance with commercial specifications [32].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Exact Mass

502.2989

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6809-70-7

Wikipedia

Undecaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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